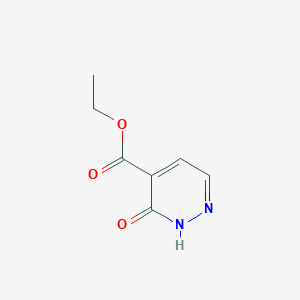
3-Bromochroman-4-on
Übersicht
Beschreibung
3-Bromochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular weight of 227.06 and is usually found in a pale-yellow to yellow-brown solid form .
Molecular Structure Analysis
The molecular formula of 3-Bromochroman-4-one is C9H7BrO2 . The heterocyclic ring of this compound, obtained by bromination of 4-chromanone with copper bromide, adopts a half-chair conformation .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Photolysis of 3-Bromochroman-4-one leads to debrominated chromanones via a radical mechanism and to the rearranged chromenones via ionic cleavage .Physical And Chemical Properties Analysis
3-Bromochroman-4-one has a molecular weight of 227.06 . It is usually found in a pale-yellow to yellow-brown solid form .Wissenschaftliche Forschungsanwendungen
Antiparasitäre Aktivität
Chroman-4-on-Derivate weisen eine antiparasitäre Aktivität auf . Sie wurden als Inhibitoren der Pteridinreduktase 1 (PTR1) identifiziert, einem Enzym, das in Parasiten vorkommt . Die Studie konzentrierte sich auf das Chroman-4-on-Gerüst und synthetisierte drei Chroman-4-on-Analoga, die gegen parasitäre Enzyme und Parasiten bewertet wurden .
Antikrebsaktivität
Chroman-4-on-Analoga haben sich als potenzielle Antikrebsmittel gezeigt . Das Fehlen einer Doppelbindung zwischen C-2 und C-3 in Chromanon führt zu signifikanten Variationen in den biologischen Aktivitäten, einschließlich der Antikrebsaktivität .
Antidiabetische Aktivität
Chroman-4-on-Analoga weisen auch antidiabetische Eigenschaften auf . Dies macht sie zu einem potenziellen therapeutischen Gerüst für die Entwicklung neuer Antidiabetika .
Antioxidative Aktivität
Das Chroman-4-on-Gerüst wurde mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien sind Verbindungen, die die Oxidation hemmen, eine chemische Reaktion, die freie Radikale produzieren kann und so zu Kettenreaktionen führt, die die Zellen von Organismen schädigen können .
Antibakterielle und Antimykotische Aktivität
Chroman-4-on-Analoga haben antibakterielle und antimykotische Aktivität gezeigt
Wirkmechanismus
Target of Action
3-Bromochroman-4-one is a derivative of chroman-4-one , a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . .
Mode of Action
Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The specific interactions of 3-Bromochroman-4-one with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Chroman-4-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 3-Bromochroman-4-one?
A1: 3-Bromochroman-4-one can be synthesized through various methods:
- Bromination of Chroman-4-one: Direct bromination of Chroman-4-one using copper bromide is a widely used method. []
- Oxidation of 3-Bromochroman-4-ol: 3-Bromochroman-4-ol, obtainable through various routes, can be oxidized to 3-Bromochroman-4-one. []
Q2: How does the structure of 3-Bromochroman-4-one influence its reactivity?
A2: The presence of the bromine atom at the 3-position significantly impacts the reactivity of 3-Bromochroman-4-one:
- Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property allows for the introduction of various substituents at the 3-position, broadening the scope for synthesizing diverse chromanone derivatives. []
- Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange reactions, enabling further functionalization of the chromanone core. This approach provides access to a wider range of derivatives with potential applications in medicinal chemistry and materials science. []
Q3: What is known about the conformational preferences of 3-Bromochroman-4-one?
A: X-ray crystallographic studies have revealed that the heterocyclic ring of 3-Bromochroman-4-one adopts a half-chair conformation. [] This conformational preference influences the molecule's reactivity and interactions with other molecules.
Q4: Are there any studies on the photochemical behavior of 3-Bromochroman-4-one?
A: Yes, research has investigated the photolysis of 3-Bromochroman-4-ones. [] While the specific findings of these studies haven't been detailed in the provided abstracts, photochemical reactions can offer unique pathways for transforming 3-Bromochroman-4-one into novel structures.
Q5: Can 3-Bromochroman-4-one be used to synthesize more complex molecules?
A5: Yes, 3-Bromochroman-4-one serves as a versatile building block in organic synthesis:
- Access to Tetracyclic Cores: Metal-free radical cyclizations of cyclohexenyl-substituted 3-Bromochroman-4-ones offer a rapid and stereoselective route to the tetracyclic core found in puupehenone and related sponge metabolites. [] This approach highlights the potential of 3-Bromochroman-4-one in natural product synthesis.
- Synthesis of 3-Azahetarylchroman-4-ones: 3-Bromochroman-4-one acts as a key intermediate in the synthesis of 3-azahetarylchroman-4-ones, a class of compounds with diverse biological activities. []
Q6: How does the substitution pattern on the chromene ring affect the properties of bromochromanones?
A6: The presence and position of bromine substituents on the chromene ring significantly impact the chemical behavior of bromochromanones:
- Influence on Bromine Addition: The addition of bromine to chromenes, leading to dibromochroman products, is influenced by the position of bromine substituents on the chromene ring. [] This regioselectivity highlights the importance of substituent effects in controlling the reactivity of these compounds.
- Formation of Dyes: The reaction of bromochromenes with n-butyllithium and Michler's ketone leads to the formation of Malachite Green-related dyes. Interestingly, the position of the bromine substituent dictates whether the resulting dye exhibits longitudinal or transverse conjugation. [] This finding showcases how subtle structural changes can significantly alter the photophysical properties of the products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

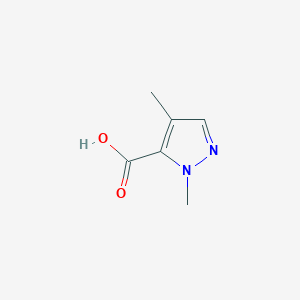
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)
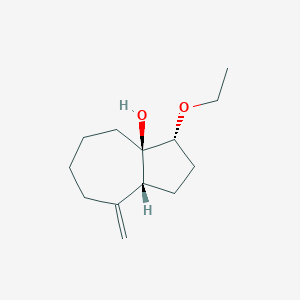
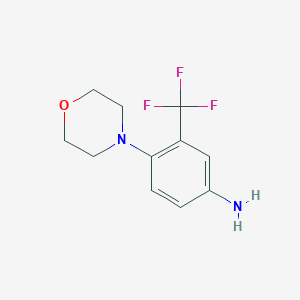
![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
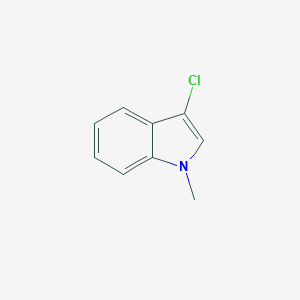


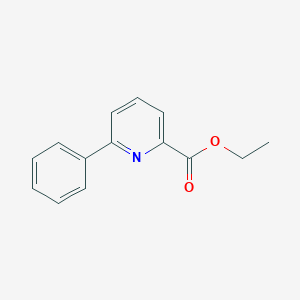
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
